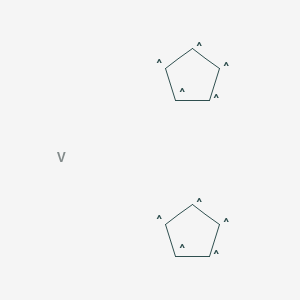

Bis(cyclopentadienyl)vanadium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

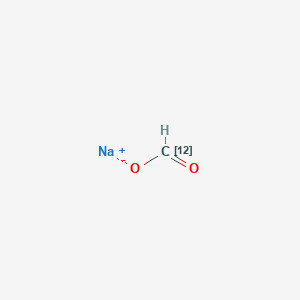

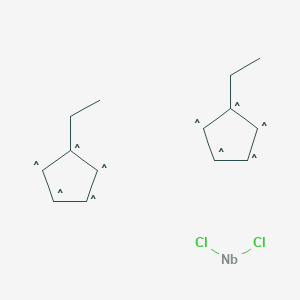

Vanadocene was first prepared in 1954 by Birmingham, Fischer, and Wilkinson via the reduction of vanadocene dichloride with aluminum hydride, followed by sublimation in a vacuum at 100°C . A modern synthesis involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium . The reaction is as follows: [ 2 [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] + 8 NaCp + THF \rightarrow 4 Cp₂V ]

Industrial Production Methods

Industrial production methods for bis(cyclopentadienyl)vanadium(II) are not well-documented, likely due to its limited practical use. the laboratory synthesis methods mentioned above can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)vanadium(II) undergoes various types of reactions, including:

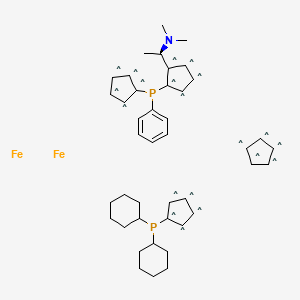

Oxidation: Vanadocene is readily oxidized to the monocation when treated with a ferrocenium salt in toluene.

Reduction: Reduction of vanadocene under mild conditions can yield different vanadium complexes.

Substitution: Vanadocene reacts with many ligands due to its 15 valence electrons, forming complexes with carbon monoxide, phosphines, and other ligands

Common Reagents and Conditions

Oxidation: Ferrocenium salts in toluene.

Reduction: Mild reducing agents.

Substitution: Ligands such as carbon monoxide, phosphines, and activated olefins.

Major Products Formed

Oxidation: Monocationic vanadocene derivatives.

Reduction: Various vanadium complexes.

Substitution: Vanadium-ligand complexes such as [V(Cp)₂(CO)₂][BPh₄] and [V(Cp)₂(CO)].

Scientific Research Applications

Bis(cyclopentadienyl)vanadium(II) has several scientific research applications:

Organometallic Chemistry: Vanadocene is studied for its unique properties and reactivity in organometallic chemistry.

Electronic Materials: It is used in the preparation of electronic materials.

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)vanadium(II) involves its ability to readily react with various ligands due to its 15 valence electrons. This reactivity allows it to form complexes with different ligands, which can then participate in various chemical reactions . The vanadium(II) center resides equidistant between the two cyclopentadienyl rings, allowing for dynamic interactions with ligands .

Comparison with Similar Compounds

Bis(cyclopentadienyl)vanadium(II) can be compared with other metallocenes such as:

- Bis(cyclopentadienyl)chromium(II)

- Bis(cyclopentadienyl)ruthenium(II)

- Bis(cyclopentadienyl)tungsten(IV) dihydride

- Bis(cyclopentadienyl)cobalt(II)

- Bis(cyclopentadienyl)nickel(II)

Vanadocene is unique due to its paramagnetic properties and its ability to form a wide range of complexes with various ligands .

Properties

Molecular Formula |

C10H10V |

|---|---|

Molecular Weight |

181.13 g/mol |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

GLOUOHCQKJMDFZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)